2-Iodo-4-nitroaniline

Description

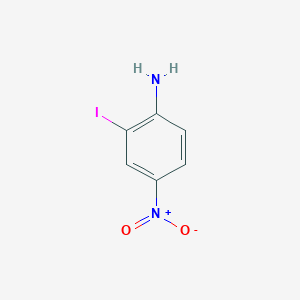

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN2O2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLSEMNGXKAZBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60278682 | |

| Record name | 2-Iodo-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6293-83-0 | |

| Record name | 6293-83-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6293-83-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Iodo-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodo-4-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Iodo-4-nitroaniline (CAS: 6293-83-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Iodo-4-nitroaniline, a key chemical intermediate. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and applications, with a focus on its relevance in research and development.

Physicochemical Properties

This compound is a yellow solid organic compound.[1] Its core structure consists of an aniline ring substituted with an iodine atom at the ortho position and a nitro group at the para position relative to the amino group.

| Property | Value | Source |

| CAS Number | 6293-83-0 | [1] |

| Molecular Formula | C₆H₅IN₂O₂ | [1][2] |

| Molecular Weight | 264.02 g/mol | [1][2] |

| Melting Point | 105-109 °C | [1][3][4] |

| Boiling Point | 377.6 ± 27.0 °C (Predicted) | [1] |

| Density | 2.278 g/cm³ | [1] |

| Appearance | Yellow Solid | [1] |

| Solubility | Soluble in Methanol | [1] |

| Stability | Light Sensitive | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Details | Source |

| ¹H NMR | Spectrum available in CCl₄/DMSO-d₆. Key shifts reported in DMSO-d₆ at 200 MHz are δ 8.38 (d, J=2.6 Hz, 1H), 7.97 (dd, J=9.0, 2.6 Hz, 1H), 6.75 (d, J=9.0 Hz, 1H), 6.73 (s, 2H). | [5][6][7] |

| ¹³C NMR | Spectrum available. | [2] |

| IR | Neat: 3480, 3380, 1610, 1300 cm⁻¹. Spectra also available via KBr and ATR-Neat techniques. | [2][5] |

| Mass Spectrometry | GC-MS data is available. | [2] |

| UV-Vis (λmax) | 360 nm (in Methanol) | [1][3] |

| Raman Spectra | FT-Raman spectrum is available. | [2] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are outlined below. These protocols are based on established laboratory procedures.

Synthesis of this compound from 4-Nitroaniline

Method 1: Iodination using Iodine Monochloride in Acetic Acid

This protocol describes the direct iodination of 4-nitroaniline using iodine monochloride.

-

Materials:

-

4-nitroaniline (p-nitroaniline)

-

Iodine monochloride (ICl)

-

Glacial acetic acid

-

Water

-

-

Procedure:

-

Dissolve 10 g of 4-nitroaniline in the minimum required amount of cold glacial acetic acid.[8]

-

While stirring continuously, slowly add a solution of 17.8 g of iodine monochloride dissolved in acetic acid.[8]

-

After the addition is complete, allow the reaction mixture to stand for one hour.[8]

-

Pour the mixture into 1 liter of boiling water.[8]

-

Boil for a few minutes and then filter the hot solution.[8]

-

Allow the filtrate to cool. Long, yellow needles of this compound will crystallize.[8]

-

Collect the precipitated solid and dry it. The expected melting point is around 105 °C.[8]

-

Method 2: Iodination using Iodine Monochloride in Acetonitrile

This alternative method utilizes acetonitrile as the solvent.

-

Materials:

-

4-nitroaniline

-

Iodine monochloride (ICl)

-

Dry acetonitrile

-

Ethyl acetate

-

20% aqueous Sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

-

Procedure:

-

Dissolve 27.6 g (0.2 mol) of 4-nitroaniline in 200 mL of dry acetonitrile.[5]

-

Add a solution of 31.0 g (0.19 mol) of ICl in 50 mL of acetonitrile to the 4-nitroaniline solution.[5]

-

Stir the mixture at room temperature for 18 hours.[5]

-

Pour the reaction mixture into ethyl acetate.[5]

-

Wash the organic layer sequentially with 20% aqueous Na₂S₂O₃ and brine.[5]

-

Dry the organic layer over Na₂SO₄ and evaporate the solvent to yield a brown solid.[5]

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of dichloromethane and hexane (6:4 to 7:3 ratio) to afford the pure title compound as a yellow solid.[5]

-

Method 3: Iodination using N-Iodosuccinimide (NIS)

This method provides a rapid synthesis at room temperature.

-

Materials:

-

4-nitroaniline

-

N-Iodosuccinimide (NIS)

-

Chlorotrimethylsilane (TMSCl)

-

Acetonitrile

-

Ethyl acetate (EtOAc)

-

Water

-

-

Procedure:

-

Dissolve 298.2 mg (2.16 mmol) of 4-nitroaniline in 3.0 mL of acetonitrile at room temperature.[3]

-

Add 579.1 mg (2.36 mmol) of NIS and 27 μL (0.21 mmol) of TMSCl to the solution.[3]

-

Stir the reaction at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete in about 20 minutes.[3]

-

Once the reaction is complete, add water to the mixture.[3]

-

Extract the aqueous phase three times with ethyl acetate.[3]

-

Combine the organic extracts, dry, and evaporate the solvent to obtain the product.

-

Synthetic Applications & Logical Relationships

This compound serves as a versatile building block for the synthesis of various other chemical entities. Its functional groups—the amino, iodo, and nitro groups—can be selectively modified to create more complex molecules.

Key reactions involving this compound include:

-

Diazotization-Cyanation: The amino group can be converted to a diazonium salt using sodium nitrite, which is then displaced by a cyanide group in the presence of a copper(I) cyanide/potassium cyanide mixture to form 2-iodo-4-nitrobenzonitrile.[3]

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using reagents like tin(II) chloride dihydrate in concentrated hydrochloric acid to yield 2-iodo-p-phenylenediamine.[3]

These transformations highlight its utility in introducing iodo and amino functionalities into aromatic systems, which are valuable in medicinal chemistry and materials science. The iodo-substituted aniline motif is a key precursor in the synthesis of various pharmaceutical compounds.[9] While the direct applications of this compound in drug development are not extensively detailed, its parent compound, 4-nitroaniline, is a known intermediate in the production of pharmaceuticals, dyes, and antioxidants.[10]

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. The following information is aggregated from available safety data sheets.

-

Hazard Statements:

-

Precautionary Statements:

-

Personal Protective Equipment (PPE):

-

Eyeshields, gloves, and a dust mask (type N95 or equivalent) are recommended.[11]

-

-

Storage:

-

First-Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if symptoms persist.[12]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult an ophthalmologist.[12][13]

-

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. This compound | C6H5IN2O2 | CID 222629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 6293-83-0 [chemicalbook.com]

- 4. This compound 97 6293-83-0 [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound(6293-83-0) 1H NMR [m.chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. calibrechem.com [calibrechem.com]

- 10. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 11. 2-碘-4-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. echemi.com [echemi.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

physical and chemical properties of 2-Iodo-4-nitroaniline

An In-depth Technical Guide to the Core Physical and Chemical Properties of 2-Iodo-4-nitroaniline

Introduction

This compound is a halogenated nitroaniline compound of significant interest in chemical research and industry. Its structure, featuring an iodine atom and a nitro group on an aniline frame, makes it a versatile chemical intermediate.[1] This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its synthesis, and its reactivity, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These identifiers and physical characteristics are crucial for its handling, characterization, and application in synthesis.

Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 6293-83-0 | [2][3][4][5][6][7][8][9][10] |

| Molecular Formula | C₆H₅IN₂O₂ | [2][3][4][5][9][10][11] |

| Molecular Weight | 264.02 g/mol | [2][3][4][5][7][9][11] |

| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])I)N | [2] |

| InChI | InChI=1S/C6H5IN2O2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H,8H2 | [2][3][4][7][11] |

| InChIKey | LOLSEMNGXKAZBZ-UHFFFAOYSA-N | [2][3][4][6][7][11] |

| MDL Number | MFCD00955758 | [4][6][7] |

Physical Properties

| Property | Value | Reference |

| Appearance | Yellow to yellow-red solid/crystals. | [4][12][13] |

| Melting Point | 105-109 °C | [4][6][7] |

| Boiling Point | 377.6 ± 27.0 °C (Predicted) | [4][5] |

| Density | 2.278 g/cm³ | [4] |

| Solubility | Soluble in Methanol. | [4] |

| Stability | Light Sensitive. | [4] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [4] |

Spectral Data

| Data Type | Details | Reference |

| ¹H NMR | Spectra available. Key shifts reported in (DMSO-d₆, 200 MHz): δ 8.38 (d, J=2.6 Hz, 1H), 7.97 (dd, J=9.0, 2.6 Hz, 1H), 6.75 (d, J=9.0 Hz, 1H), 6.73 (s, 2H). | [2][11][14][15] |

| IR Spectra | Spectra available. Key peaks (neat): 3480, 3380, 1610, 1300 cm⁻¹. | [2][14] |

| Mass Spectrometry | GC-MS data available. | [2] |

| UV-Vis (λmax) | 360 nm (in Methanol) | [4][13] |

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through the direct electrophilic iodination of 4-nitroaniline.[1] Several methods have been documented, primarily differing in the choice of iodinating agent and solvent.

Synthesis using Iodine Monochloride (ICl) in Acetic Acid

This method is a classical approach to the synthesis of this compound.

-

Materials:

-

4-nitroaniline (p-nitroaniline)

-

Iodine monochloride (ICl)

-

Glacial acetic acid

-

-

Procedure:

-

Dissolve 10 g of 4-nitroaniline in the minimum required amount of cold glacial acetic acid.[12]

-

Slowly add a solution of 17.8 g of iodine monochloride dissolved in acetic acid to the 4-nitroaniline solution with continuous stirring.[12]

-

Allow the reaction mixture to stand for one hour after the addition is complete.[12]

-

Pour the dark mixture into 1 liter of boiling water.[12][16]

-

Boil for a few minutes and then filter the hot solution.[12]

-

Upon cooling, the filtrate will yield long yellow needles of this compound.[12]

-

Collect the precipitated solid and dry.[16]

-

Synthesis using Iodine Monochloride (ICl) in Acetonitrile

This alternative procedure utilizes acetonitrile as the solvent, which can offer different solubility and reactivity characteristics.

-

Materials:

-

4-nitroaniline (27.6 g, 0.2 mol)

-

Iodine monochloride (ICl) (31.0 g, 0.19 mol)

-

Dry acetonitrile

-

Ethyl acetate

-

20% aq. Na₂S₂O₃, brine

-

Na₂SO₄

-

Silica Gel (for chromatography)

-

CH₂Cl₂-hexane

-

-

Procedure:

-

Dissolve 4-nitroaniline in 200 mL of dry acetonitrile.[14]

-

Add a solution of ICl in 50 mL of acetonitrile to the mixture and stir at room temperature for 18 hours.[14]

-

Pour the reaction mixture into ethyl acetate.[14]

-

Wash the organic phase sequentially with 20% aqueous Na₂S₂O₃ and brine.[14]

-

Dry the solution over Na₂SO₄ and evaporate the solvent to yield a brown solid.[14]

-

Purify the crude product using column chromatography (SiO₂ / CH₂Cl₂-hexane, 6:4 to 7:3) to afford the final product as a yellow solid.[14]

-

Synthesis using N-Iodosuccinimide (NIS)

This method employs a milder iodinating agent, N-Iodosuccinimide, which can be beneficial for sensitive substrates.

-

Materials:

-

4-nitroaniline (298.2 mg, 2.16 mmol)

-

N-Iodosuccinimide (NIS) (579.1 mg, 2.36 mmol)

-

Trimethylsilyl chloride (TMSCl) (27 μL, 0.21 mmol)

-

Acetonitrile (3.0 mL)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous NaHCO₃ and NaCl

-

Anhydrous Na₂SO₄

-

-

Procedure:

-

Dissolve 4-nitroaniline in acetonitrile at room temperature.[13]

-

Add N-Iodosuccinimide (NIS) and trimethylsilyl chloride (TMSCl) and stir the reaction at room temperature.[13]

-

Monitor the reaction progress by thin-layer chromatography (TLC); the reaction is typically complete in about 20 minutes.[13]

-

Add water to the reaction mixture and extract the aqueous phase three times with ethyl acetate.[13]

-

Combine the organic phases and wash sequentially with saturated aqueous NaHCO₃ and saturated aqueous NaCl.[13]

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.[13]

-

Purify the crude product by column chromatography on silica gel to yield this compound as yellow crystals.[13]

-

Chemical Reactivity and Applications

This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of bioactive compounds.[1] The presence of the iodo, nitro, and amino groups provides multiple reactive sites for further chemical transformations.

It may be used to synthesize compounds such as:

-

2-iodo-4-nitrobenzonitrile : This is achieved via a Sandmeyer-type reaction where the amino group is converted to a diazonium salt with sodium nitrite, which then reacts with a mixture of CuCN/KCN.[13]

-

2-iodo-p-phenylenediamine : This synthesis involves the reduction of the nitro group, for example, by reacting with tin(II) chloride dihydrate in concentrated HCl.[13]

Safety and Handling

This compound is associated with several hazards and requires careful handling in a laboratory setting.

GHS Hazard Classification

-

Hazard Statements:

-

Hazard Classifications: Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3).[7][17]

Precautionary Statements & Handling

-

Prevention:

-

Personal Protective Equipment (PPE): Eyeshields, gloves, and a dust mask (type N95 or equivalent) are recommended.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]

Conclusion

This compound is a well-characterized compound with defined physical and chemical properties. The synthetic routes are established and accessible, allowing for its reliable production for research and development purposes. Its utility as a chemical intermediate, particularly for introducing the iodo-nitro-aniline scaffold into larger molecules, underscores its importance in medicinal and materials chemistry. Proper adherence to safety protocols is essential when handling this compound due to its irritant properties. This guide serves as a foundational resource for professionals working with this compound.

References

- 1. This compound | 6293-83-0 | Benchchem [benchchem.com]

- 2. This compound | C6H5IN2O2 | CID 222629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. This compound, CAS No. 6293-83-0 - iChemical [ichemical.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 2-碘-4-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. jk-sci.com [jk-sci.com]

- 10. cdn.usbio.net [cdn.usbio.net]

- 11. spectrabase.com [spectrabase.com]

- 12. prepchem.com [prepchem.com]

- 13. This compound | 6293-83-0 [chemicalbook.com]

- 14. prepchem.com [prepchem.com]

- 15. This compound(6293-83-0) 1H NMR spectrum [chemicalbook.com]

- 16. prepchem.com [prepchem.com]

- 17. echemi.com [echemi.com]

A Technical Guide to 2-Iodo-4-nitroaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-iodo-4-nitroaniline, a key chemical intermediate in organic synthesis. The document details its fundamental molecular properties, provides a comprehensive experimental protocol for its synthesis, and illustrates a logical workflow for its preparation. This information is intended to support researchers and professionals in the fields of chemical synthesis and drug development.

Molecular and Chemical Properties

This compound is a yellow solid organic compound. Its key molecular data are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₅IN₂O₂[1][2][3][4][5] |

| Molecular Weight | 264.02 g/mol [1][2][3][4] |

| CAS Number | 6293-83-0[1][2] |

| Melting Point | 105-109 °C[2][4] |

| Appearance | Yellow solid[2] |

Experimental Protocol: Synthesis of this compound

The following protocol describes the synthesis of this compound from 4-nitroaniline via electrophilic iodination using iodine monochloride.

Materials:

-

4-nitroaniline

-

Glacial acetic acid

-

Iodine monochloride (ICl)

-

Distilled water

Procedure:

-

Dissolve 10 g of 4-nitroaniline in the minimum required amount of cold glacial acetic acid in a suitable reaction vessel.

-

With continuous stirring, slowly add a solution of 17.8 g of iodine monochloride dissolved in glacial acetic acid to the 4-nitroaniline solution.

-

After the complete addition of the iodine monochloride solution, allow the reaction mixture to stand for one hour at room temperature.

-

Pour the reaction mixture into 1 liter of boiling water.

-

Boil the aqueous mixture for a few minutes and then filter it while hot to remove any insoluble impurities.

-

Allow the filtrate to cool. This compound will crystallize as long, yellow needles.

-

Collect the crystalline product by filtration.

Logical Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound.

References

An In-depth Technical Guide to 2-Iodo-4-nitroaniline: Structure, Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-4-nitroaniline is a key chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals and dyes. Its unique structure, featuring an aniline core substituted with both an iodo and a nitro group, provides versatile reactivity for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of this compound, including its chemical structure, IUPAC nomenclature, physicochemical properties, detailed experimental protocols for its synthesis, and its established role as a precursor in the synthesis of targeted therapeutics, such as kinase inhibitors. Spectroscopic data for its characterization and relevant safety information are also presented.

Chemical Structure and IUPAC Name

This compound is an aromatic organic compound. The structure consists of a benzene ring substituted with an amino group (-NH₂), a nitro group (-NO₂), and an iodine atom (-I). The IUPAC name for this compound is This compound .[1] The positions of the substituents on the benzene ring are crucial for its reactivity and applications.

The chemical structure can be visualized as follows:

Caption: Chemical Structure of this compound

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅IN₂O₂ | [1] |

| Molecular Weight | 264.02 g/mol | [1] |

| CAS Number | 6293-83-0 | [1] |

| Appearance | Yellow solid | [2] |

| Melting Point | 105-109 °C | [3] |

| Boiling Point | 377.6 ± 27.0 °C (Predicted) | [4] |

| Density | 2.1 ± 0.1 g/cm³ | [4] |

| Solubility | Soluble in Methanol | |

| InChIKey | LOLSEMNGXKAZBZ-UHFFFAOYSA-N | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Reference(s) |

| ¹H NMR (DMSO-d₆, 200 MHz) | δ 8.38 (d, J=2.6 Hz, 1H), 7.97 (dd, J=9.0, 2.6 Hz, 1H), 6.75 (d, J=9.0 Hz, 1H), 6.73 (s, 2H) | [2] |

| IR (neat) | 3480, 3380, 1610, 1300 cm⁻¹ | [2] |

| ¹³C NMR | Data available in spectral databases | [1] |

| Mass Spectrometry | Data available in spectral databases | [1] |

Experimental Protocols: Synthesis of this compound

This compound is typically synthesized via electrophilic iodination of 4-nitroaniline. Several protocols have been reported, with the most common methods employing iodine monochloride (ICl) as the iodinating agent.

Synthesis using Iodine Monochloride in Acetic Acid

This method involves the direct iodination of 4-nitroaniline using a solution of iodine monochloride in glacial acetic acid.

Reaction Scheme:

Caption: Synthesis of this compound from 4-nitroaniline.

Detailed Methodology:

-

Dissolution: In a suitable reaction vessel, dissolve 10 g of 4-nitroaniline in the minimum required amount of cold glacial acetic acid with continuous stirring.

-

Addition of Iodinating Agent: Slowly add a solution of 17.8 g of iodine monochloride dissolved in glacial acetic acid to the stirred solution of 4-nitroaniline.

-

Reaction: Allow the reaction mixture to stand for one hour at room temperature after the addition is complete.

-

Precipitation: Pour the reaction mixture into 1 liter of boiling water.

-

Isolation and Purification: Boil the aqueous mixture for a few minutes and then filter it while hot. Upon cooling, long yellow needles of this compound will precipitate. The product can be collected by filtration.[5]

Synthesis using Iodine Monochloride in Acetonitrile

An alternative protocol utilizes acetonitrile as the solvent.

Detailed Methodology:

-

Reactant Preparation: To a solution of 4-nitroaniline (27.6 g, 0.2 mol) in 200 mL of dry acetonitrile, add a solution of iodine monochloride (31.0 g, 0.19 mol) in 50 mL of acetonitrile.

-

Reaction: Stir the mixture at room temperature for 18 hours.

-

Work-up: Pour the reaction mixture into ethyl acetate and wash sequentially with 20% aqueous sodium thiosulfate (Na₂S₂O₃) and brine.

-

Drying and Evaporation: Dry the organic layer over sodium sulfate (Na₂SO₄) and evaporate the solvent to yield a brown solid.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent to afford the pure this compound as a yellow solid.[2]

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, primarily serving as a precursor for the synthesis of heterocyclic compounds with a wide range of biological activities. The presence of the iodo group allows for its participation in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are instrumental in constructing complex molecular frameworks.

Precursor to Kinase Inhibitors

A significant application of this compound and its derivatives is in the synthesis of kinase inhibitors.[6] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. By serving as a scaffold, derivatives of this compound can be elaborated to generate potent and selective inhibitors of various kinases. For instance, anilinoquinazoline-based kinase inhibitors have been synthesized using related precursors, targeting kinases involved in cancer cell proliferation.

Role in the Synthesis of Anticancer Agents

Nitroaromatic compounds, including derivatives of this compound, have been investigated for their potential as anticancer agents. The nitro group can be bioreduced in hypoxic tumor environments to generate cytotoxic species. Furthermore, the aniline moiety can be functionalized to introduce pharmacophores that target specific biological pathways in cancer cells.

Signaling Pathways in Drug Action

While specific signaling pathways directly modulated by this compound itself are not documented, its derivatives, particularly kinase inhibitors, are designed to interfere with specific cellular signaling cascades. A prominent example is the inhibition of Receptor Tyrosine Kinases (RTKs) such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR). These receptors are key mediators of angiogenesis (the formation of new blood vessels), a process crucial for tumor growth and metastasis.

The diagram below illustrates a simplified, representative signaling pathway that can be targeted by kinase inhibitors derived from precursors like this compound.

Caption: A representative signaling pathway inhibited by kinase inhibitors.

Safety and Handling

This compound is classified as an irritant. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.

Precautionary Measures:

-

Handling: Use only in a well-ventilated area or under a fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation or other symptoms persist.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

Conclusion

This compound is a fundamentally important building block in organic synthesis with proven utility in the field of drug discovery and development. Its versatile reactivity, particularly in the formation of carbon-carbon and carbon-heteroatom bonds, makes it an attractive starting material for the synthesis of complex molecules, including potent kinase inhibitors. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists leveraging this compound in their synthetic endeavors. Further exploration of novel derivatives of this compound holds promise for the development of new therapeutic agents targeting a range of diseases.

References

- 1. This compound | C6H5IN2O2 | CID 222629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. prepchem.com [prepchem.com]

- 6. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

2-Iodo-4-nitroaniline melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 2-Iodo-4-nitroaniline

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the physicochemical properties of chemical compounds is fundamental. This guide provides a detailed overview of the melting and boiling points of this compound, including experimental protocols for their determination.

Physicochemical Data of this compound

Quantitative data for this compound is summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Melting Point | 105-109 °C | [1][2][3] |

| Boiling Point | 377.6 ± 27.0 °C (Predicted) | [1] |

| Molecular Formula | C6H5IN2O2 | [1][4] |

| Molecular Weight | 264.02 g/mol | [1][4] |

| CAS Number | 6293-83-0 | [1][2] |

| Appearance | Yellow Solid | [1] |

| Solubility | Methanol | [1] |

Experimental Protocols

The determination of melting and boiling points are crucial for the characterization and purity assessment of chemical compounds.[5]

Melting Point Determination (Capillary Method)

The capillary method is a common and straightforward technique for determining the melting point of a solid organic compound.[6]

Principle: A small, powdered sample of the substance is heated at a controlled rate, and the temperature at which the solid transforms into a liquid is observed and recorded.[6] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can lead to a depression and broadening of the melting point range.

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[6]

-

Capillary Tube Packing: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-4 mm.[7]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, such as a DigiMelt unit or a Thiele tube.[8]

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.[7]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a liquid is recorded as the end of the melting range.[7]

Boiling Point Determination (Micro-Reflux Method)

For determining the boiling point of a liquid, especially when only a small sample is available, the micro-reflux method is suitable.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. At this temperature, the liquid and vapor phases are in equilibrium.

Procedure:

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a test tube.[9]

-

Apparatus Setup: A thermometer is positioned in the test tube with the bulb just above the liquid surface to measure the vapor temperature. An inverted capillary tube (sealed at the top) is also placed in the liquid. The apparatus is gently heated.

-

Heating and Observation: As the liquid is heated, a stream of bubbles will emerge from the inverted capillary tube.[9] The heating is then stopped.

-

Recording: The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.[9]

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the determination of the physicochemical properties discussed.

Caption: Experimental workflows for determining melting and boiling points.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound 97 6293-83-0 [sigmaaldrich.com]

- 4. This compound, CAS No. 6293-83-0 - iChemical [ichemical.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. westlab.com [westlab.com]

- 7. southalabama.edu [southalabama.edu]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. uomus.edu.iq [uomus.edu.iq]

The Solubility Profile of 2-Iodo-4-nitroaniline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility of 2-Iodo-4-nitroaniline (CAS No. 6293-83-0), a key intermediate in various synthetic applications. Due to the limited availability of quantitative solubility data in public literature, this document combines known qualitative information with comparative data from structurally analogous compounds to offer a predictive solubility profile. Furthermore, it outlines a comprehensive experimental protocol for the precise determination of this compound's solubility in a range of common laboratory solvents. This guide is intended to be a foundational resource for researchers, enabling informed solvent selection for synthesis, purification, and formulation development involving this compound.

Introduction

This compound is a substituted aniline derivative of significant interest in organic synthesis, serving as a building block for more complex molecules, including pharmaceutical intermediates and dye precursors. Its chemical structure, characterized by an aromatic ring substituted with an iodo, a nitro, and an amino group, imparts a unique combination of polarity and lipophilicity that governs its solubility in various media. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing effective purification strategies, and formulating stable solutions.

Compound Profile:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 6293-83-0 |

| Molecular Formula | C₆H₅IN₂O₂ |

| Molecular Weight | 264.02 g/mol [1] |

| Melting Point | 105-109 °C |

| Appearance | Solid |

Solubility Profile

Qualitative Solubility Data

Direct quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. However, qualitative assessments indicate that it is soluble in methanol.

Comparative Solubility Analysis

To provide a more comprehensive, albeit predictive, solubility profile, it is instructive to examine the solubility of structurally similar nitroaniline compounds. The presence of the nitro and amino groups suggests that this compound will exhibit solubility behavior influenced by both polar and non-polar interactions. The bulky iodo group is expected to increase its lipophilicity compared to its non-iodinated counterpart, 4-nitroaniline.

Table 1: Solubility of Structurally Related Nitroanilines

| Solvent | 4-Nitroaniline | 3-Nitroaniline |

| Water | 0.8 g/L (18.5 °C)[2] | 1.2 g/L (24 °C)[3] |

| Methanol | Very Soluble[2] | 1 g / 11.5 mL[3] |

| Ethanol | Soluble (1 g / 25 mL)[2][4] | 1 g / 20 mL[3] |

| Ether | Soluble (1 g / 30 mL)[2][4] | 1 g / 18 mL[3] |

| Acetone | Soluble[2] | Soluble[3] |

| Benzene | Slightly Soluble[2] | Slightly Soluble[3] |

| Chloroform | Soluble[5] | - |

| Toluene | Soluble[2] | - |

Based on this comparative data, it is anticipated that this compound will exhibit good solubility in polar organic solvents such as methanol, ethanol, and acetone, and moderate solubility in less polar solvents like chloroform and toluene. Its aqueous solubility is expected to be low.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol is essential. The following section details the isothermal shake-flask method, a widely accepted and accurate technique for determining the equilibrium solubility of a solid in a liquid solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade): Water, Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Chloroform, Toluene, Hexane

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath

-

Calibrated flasks

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric glassware

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of flasks, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the flasks for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the flasks to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2 hours) to permit the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the bath temperature) syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particles.

-

Dilute the filtered sample to a known volume with the respective solvent.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in each solvent.

-

Analyze the standard solutions using a validated analytical method (HPLC or UV-Vis spectrophotometry) to generate a calibration curve.

-

Analyze the diluted, filtered sample from the saturated solution under the same analytical conditions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Perform the experiment in triplicate for each solvent to ensure accuracy and report the average solubility with the standard deviation.

-

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

Gravimetric Method for Solubility Determination

For a simpler, albeit potentially less precise, determination of solubility, a gravimetric method can be employed. This method is suitable when a chromatographic or spectroscopic instrument is unavailable.

Procedure

-

Prepare a saturated solution as described in the isothermal shake-flask method (Section 3.2, step 1).

-

After equilibration and settling, carefully pipette a known volume of the clear supernatant into a pre-weighed, dry evaporating dish.

-

Record the total weight of the dish and the solution.

-

Gently evaporate the solvent in a fume hood, followed by drying in an oven at a temperature below the compound's melting point until a constant weight is achieved.

-

Weigh the evaporating dish containing the dry solute.

-

The mass of the dissolved solute is the final weight of the dish and solute minus the initial weight of the empty dish.

-

The mass of the solvent is the total weight of the dish and solution minus the final weight of the dish and solute.

-

Calculate the solubility as the mass of the solute per mass or volume of the solvent.

Gravimetric Determination Workflow

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, a predictive assessment based on its structural analogues suggests good solubility in polar organic solvents and poor solubility in water. For applications requiring precise solubility values, the detailed experimental protocols provided in this guide offer a robust framework for their determination. The isothermal shake-flask method coupled with HPLC or UV-Vis analysis is recommended for high accuracy, while the gravimetric method provides a viable alternative. The systematic determination of the solubility of this compound will undoubtedly facilitate its broader application in research and development.

References

- 1. This compound | C6H5IN2O2 | CID 222629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. p-Nitroaniline [drugfuture.com]

- 5. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Safe Handling of 2-Iodo-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for 2-Iodo-4-nitroaniline (CAS No: 6293-83-0), a chemical compound utilized in various research and development applications. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental risk.

Section 1: Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is critical for the safe storage, handling, and use of the compound.

| Property | Value |

| Molecular Formula | C₆H₅IN₂O₂[1][2] |

| Molecular Weight | 264.02 g/mol [1][3][4] |

| Appearance | Yellow Solid[1] |

| Melting Point | 105-109 °C[1][4][5] |

| Boiling Point | 377.6 ± 27.0 °C (Predicted)[1] |

| Density | 2.278 g/cm³[1] |

| Solubility | Soluble in Methanol[1] |

| Stability | Light Sensitive[1] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard classifications are summarized below.

| Hazard Class | Category |

| Skin Irritation | 2[6] |

| Eye Irritation | 2[6] |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3[6] |

Hazard Statements:

Section 3: Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure risk.

Handling:

-

Handle in a well-ventilated place, preferably under a chemical fume hood.[6]

-

Avoid formation of dust and aerosols.[6]

-

Wear suitable protective clothing, gloves, and eye/face protection.[6]

-

Avoid contact with skin and eyes.[6]

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[6]

-

Wash hands thoroughly after handling.[6]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6]

-

Keep in a dark place, under an inert atmosphere, at 2-8°C.[1]

-

Store away from incompatible materials and foodstuff containers.[6]

-

Store locked up.[6]

Section 4: Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

A detailed breakdown of the required PPE is provided in the table below.

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[6] |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.[6] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. A dust mask of type N95 (US) is also recommended.[4][6] |

Section 5: First Aid Measures

In the event of exposure, immediate first aid is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2][6] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a doctor.[2][6] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |

Section 6: Accidental Release Measures

In the case of a spill or accidental release, follow these emergency procedures to contain and clean up the material safely.

Personal Precautions:

-

Avoid dust formation.[6]

-

Avoid breathing vapors, mist, or gas.[6]

-

Avoid contact with skin and eyes.[6]

-

Use personal protective equipment, including chemical-impermeable gloves.[6]

Environmental Precautions:

-

Prevent further leakage or spillage if it is safe to do so.[6]

-

Do not let the chemical enter drains, as discharge into the environment must be avoided.[6]

Methods for Cleaning Up:

-

Collect the spilled material and arrange for disposal.[6]

-

Keep the chemical in suitable, closed containers for disposal.[6]

-

Remove all sources of ignition and use spark-proof tools and explosion-proof equipment.[6]

-

Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[6]

Section 7: Fire-Fighting Measures

Suitable Extinguishing Media:

-

Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

Specific Hazards:

-

No data is available regarding specific hazards arising from the chemical.[6]

Protective Equipment for Firefighters:

-

Wear a self-contained breathing apparatus for firefighting if necessary.[6]

This technical guide is intended to provide essential safety information for handling this compound. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified professionals before any new or modified procedure involving this chemical. Always refer to the full Safety Data Sheet (SDS) for complete information.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound | C6H5IN2O2 | CID 222629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97 6293-83-0 [sigmaaldrich.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. echemi.com [echemi.com]

A Comprehensive Toxicological Profile of 2-Iodo-4-nitroaniline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological data for 2-Iodo-4-nitroaniline. Notably, specific quantitative experimental toxicity data for this compound is limited in the public domain. Therefore, this guide incorporates data from structurally analogous compounds, such as 4-nitroaniline and 2-nitroaniline, to infer potential hazards. This approach, known as "read-across," is a standard practice in chemical risk assessment but should be interpreted with caution. All personnel handling this chemical should adhere to strict safety protocols as outlined in the corresponding Safety Data Sheet (SDS).

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards identified from aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information are related to irritation and specific target organ toxicity.[1][2][3][4][5]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][3] |

The following diagram illustrates the logical workflow for assessing the hazards of a chemical with limited specific data.

Quantitative Toxicological Data (Analogue Compounds)

Due to the absence of specific quantitative toxicity data for this compound, this section presents data for 4-nitroaniline and 2-nitroaniline. These compounds share the core nitroaniline structure and provide insight into potential toxicological endpoints.

Acute Toxicity

Acute toxicity data provides information on the adverse effects of a single or short-term exposure to a substance.

Table 2: Acute Toxicity of Analogue Nitroanilines

| Compound | Test | Route | Species | Value | Reference |

| 4-Nitroaniline | LD50 | Oral | Rat | 750 mg/kg | [6][7] |

| 4-Nitroaniline | LD50 | Oral | Guinea pig | 450 mg/kg | [7] |

| 4-Nitroaniline | LD50 | Dermal | Guinea pig | > 500 mg/kg | [6] |

| 4-Nitroaniline | LC50 | Inhalation | - | 0.51 mg/l (4h, dust/mist) | [6] |

| 2-Nitroaniline | LD50 | Oral | Rat | 1838 mg/kg | [8] |

Repeated Dose Toxicity

These studies evaluate the effects of long-term or repeated exposure. The primary effects observed for nitroanilines are related to hematotoxicity (methemoglobinemia) and impacts on the spleen, liver, and kidneys.[9][10][11]

Table 3: Repeated Dose Toxicity of Analogue Nitroanilines

| Compound | Duration | Route | Species | Dose Levels | Key Findings | NOAEL/LOAEL | Reference |

| 4-Nitroaniline | 90 days | Gavage | Rat | 0, 3, 10, 30 mg/kg/day | Methemoglobinemia, hemolytic anemia, compensatory erythropoiesis. | LOAEL: 10 mg/kg/day (based on methemoglobinemia in a 2-week study) | [9] |

| m-Nitroaniline | 28 days | Oral | Rat | 0, 15, 50, 170 mg/kg/day | Methemoglobinemia, hemolytic anemia, testicular atrophy, increased liver, spleen, and kidney weights. | NOEL: < 15 mg/kg/day | [10] |

| 2-Nitroaniline | 28 days | Inhalation | Rat | - | Slight methemoglobinemia and hematological effects at 90 mg/m³. | NOAEL: 10 mg/m³ | [8] |

Carcinogenicity and Genotoxicity

Studies on nitroanilines show mixed results for genotoxicity, often requiring metabolic activation to show a mutagenic effect. Carcinogenicity potential has been observed in some animal studies.[12][13][14]

Table 4: Carcinogenicity and Genotoxicity of 4-Nitroaniline

| Test Type | System | Result | Findings | Reference |

| Carcinogenicity | B6C3F1 Mice (2-year gavage) | Equivocal evidence in males | Increased incidences of hemangiosarcoma of the liver. | [14] |

| Carcinogenicity | Sprague Dawley Rats | Not carcinogenic | - | [12] |

| Genotoxicity | Ames Test (S. typhimurium) | Mutagenic | Positive results in TA98, typically with metabolic activation. | [12][13] |

| Genotoxicity | In vivo (clastogenicity) | Not clastogenic | No effect observed in CD1 mice. | [12] |

Mechanisms of Toxicity

The primary mechanism of toxicity for nitroanilines is the induction of methemoglobinemia.[6][9][12] This occurs when the ferrous iron (Fe²⁺) in hemoglobin is oxidized to ferric iron (Fe³⁺), rendering the molecule incapable of binding and transporting oxygen.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are generalized protocols relevant to the assessment of nitroaniline compounds.

Repeated Dose 28-Day Oral Toxicity Study (Rodent)

This protocol is based on OECD Test Guideline 407.

-

Animal Selection : Young, healthy adult rodents (e.g., Sprague-Dawley rats), typically 5-6 weeks old, are used. Animals are randomized into control and treatment groups (e.g., 5-10 animals per sex per group).

-

Dose Administration : The test substance (this compound) is administered orally via gavage, typically dissolved or suspended in a suitable vehicle like corn oil.[9][10] At least three dose levels and a concurrent control (vehicle only) are used. Dosing occurs daily for 28 consecutive days.

-

Observations :

-

Pathology : At the end of the study, all animals are euthanized. A full necropsy is performed, and organ weights (liver, kidneys, spleen, testes, etc.) are recorded.[10][11] Tissues are preserved for histopathological examination.

-

Data Analysis : Statistical analysis is performed to identify any dose-dependent effects and to determine a No-Observed-Adverse-Effect Level (NOAEL).

Bacterial Reverse Mutation Test (Ames Test)

This protocol is based on OECD Test Guideline 471 and is used to assess mutagenic potential.[13]

-

Strain Selection : Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains cannot grow in a histidine-free medium unless a reverse mutation (back mutation) occurs.[13]

-

Metabolic Activation : The test is conducted both with and without an exogenous metabolic activation system (S9 fraction), which is typically derived from rat liver microsomes. This mimics mammalian metabolism.[13]

-

Exposure : The tester strains, the test chemical at various concentrations, and either the S9 mix or a buffer are combined in a test tube. This mixture is then combined with molten top agar and poured onto a minimal glucose agar plate (lacking histidine).

-

Incubation : Plates are incubated at 37°C for 48-72 hours.

-

Scoring : The number of revertant colonies (colonies that can now grow without external histidine) on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies compared to the negative control.

Safety and Handling

Given the known hazards, stringent safety measures are mandatory when handling this compound.

-

Engineering Controls : Handle in a well-ventilated place, preferably within a chemical fume hood.[3]

-

Personal Protective Equipment (PPE) :

-

First-Aid Measures :

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[3]

-

Skin Contact : Immediately wash off with plenty of soap and water. Remove contaminated clothing.[3]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[2][3]

-

Ingestion : Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

Conclusion

While specific quantitative toxicological data for this compound are scarce, the available GHS classification indicates it is an irritant to the skin, eyes, and respiratory system. By applying a read-across approach using data from structurally similar compounds like 4-nitroaniline, it is prudent to assume that this compound may also pose a risk of systemic toxicity, particularly hematotoxicity via methemoglobin formation, and potential genotoxicity. Researchers and drug development professionals must handle this compound with appropriate caution, utilizing stringent engineering controls and personal protective equipment until more definitive toxicological studies are conducted.

References

- 1. This compound | C6H5IN2O2 | CID 222629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound, CAS No. 6293-83-0 - iChemical [ichemical.com]

- 5. 2-碘-4-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. home.miracosta.edu [home.miracosta.edu]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 10. [Twenty-eight day repeated dose toxicity test of m-nitroaniline in F344 rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 12. DSpace-CRIS [zora.uzh.ch]

- 13. Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NTP Toxicology and Carcinogenesis Studies of p-Nitroaniline (CAS No. 100-01-6) in B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Iodo-4-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 2-Iodo-4-nitroaniline, a key chemical intermediate in various synthetic applications. This document details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the available spectral information in a structured format for ease of reference and comparison.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.38 | Doublet (d) | 2.6 | Ar-H |

| 7.97 | Doublet of doublets (dd) | 9.0, 2.6 | Ar-H |

| 6.75 | Doublet (d) | 9.0 | Ar-H |

| 6.73 | Singlet (s) | - | -NH₂ |

Solvent: DMSO-d₆, Instrument: 200 MHz NMR Spectrometer

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm |

| Data not available in searched resources. |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3480 | N-H stretch |

| 3380 | N-H stretch |

| 1610 | N-H bend |

| 1300 | N-O symmetric stretch |

Technique: Neat

Table 4: Mass Spectrometry Data

| m/z |

| Data not available in searched resources. |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Instrumentation:

-

A 200 MHz (or higher) Nuclear Magnetic Resonance spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Gently vortex the vial to ensure complete dissolution of the sample.

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum and determine the chemical shifts, multiplicities, and coupling constants.

-

Determine the chemical shifts of the peaks in the ¹³C spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) spectrometer with a sample holder for KBr pellets.

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure to the die to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Identify and label the characteristic absorption bands.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

A suitable volatile solvent (e.g., dichloromethane or ethyl acetate)

-

GC vials with caps

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an appropriate capillary column.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent.

-

Transfer the solution to a GC vial.

-

-

Data Acquisition:

-

Set the GC-MS parameters, including injector temperature, oven temperature program, and mass spectrometer scan range.

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The compound will be separated on the GC column and subsequently ionized and analyzed by the mass spectrometer.

-

-

Data Processing:

-

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and major fragment ions.

-

Visualizations

The following diagrams illustrate the workflow for obtaining and analyzing spectroscopic data for a chemical compound such as this compound.

An In-depth Technical Guide to the Commercial Sourcing and Synthesis of 2-Iodo-4-nitroaniline for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on the procurement and synthesis of 2-Iodo-4-nitroaniline, a key building block in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for supplier information, detailed experimental protocols, and safety data.

Commercial Availability

This compound (CAS No: 6293-83-0, Molecular Formula: C₆H₅IN₂O₂, Molecular Weight: 264.02 g/mol ) is available from a variety of commercial chemical suppliers.[1][2] Purity levels and available quantities vary by supplier, and it is recommended to request a certificate of analysis for specific batch information. This compound is intended for professional manufacturing, research laboratories, and industrial or commercial usage only.[3]

| Supplier | Purity | Available Quantities | Notes |

| TCI America | >98.0% | 1g, 5g | Available through distributors like Fisher Scientific and CP Lab Safety.[3][4] |

| J&K Scientific | 98% | Not specified | - |

| Chemsrc Listed Suppliers (e.g., Dayang Chem, Shanghai Jizhi Biochemical) | Varies | Varies | A platform with multiple global suppliers, primarily from China.[1] |

| Chemical-Suppliers.com | Varies | Varies | Lists 21 suppliers for this compound.[5] |

| Sigma-Aldrich | 97% | Discontinued | This product is no longer available from this supplier.[2] |

Synthesis of this compound

For researchers who require larger quantities or wish to synthesize this compound in-house, several synthetic routes have been reported. The most common method involves the direct iodination of 4-nitroaniline.

Experimental Protocol: Iodination of 4-Nitroaniline with Iodine Monochloride

This protocol is adapted from established literature procedures.[1][4]

Materials:

-

4-nitroaniline

-

Glacial acetic acid

-

Iodine monochloride (ICl)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Heating mantle or oil bath

-

Büchner funnel and filter flask

-

Beakers

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 10 g of 4-nitroaniline in the minimum amount of cold glacial acetic acid required for complete dissolution.

-

Addition of Iodine Monochloride: While stirring the solution, slowly add a solution of 17.8 g of iodine monochloride dissolved in glacial acetic acid from a dropping funnel.

-

Reaction: Allow the reaction mixture to stand for one hour with continuous stirring.

-

Precipitation: Pour the reaction mixture into 1 liter of boiling water.

-

Isolation: Boil the aqueous mixture for a few minutes and then filter the hot solution.

-

Crystallization: Allow the filtrate to cool, which will result in the formation of long yellow needles of this compound.

-

Drying: Collect the crystals by filtration and dry them thoroughly. The expected melting point is approximately 105 °C.[1]

A visual representation of the synthesis workflow is provided below.

Purification and Characterization

The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.[6] The purity of the final product should be assessed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| Melting Point | 105-109 °C (literature value)[2] |

| ¹H NMR | Spectral data can be compared with reference spectra available in databases like SpectraBase and ChemicalBook.[7][8] |

| FTIR | Characteristic peaks for the amine (N-H stretching), nitro (N-O stretching), and aromatic C-H and C-C bonds. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 264.02 g/mol . |

Applications in Research and Drug Development

This compound is a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science applications. The presence of the iodo, nitro, and amino groups provides multiple reactive sites for further chemical transformations.

-

Synthesis of Heterocyclic Compounds: It serves as a precursor for the synthesis of various heterocyclic systems.

-

Cross-Coupling Reactions: The iodo group can participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

-

Precursor to other Anilines: The nitro group can be reduced to an amine, providing a route to 2-iodo-p-phenylenediamine.[3]

The logical progression for utilizing this compound in a research context is outlined in the diagram below.

Safety Information

This compound is a chemical that requires careful handling. It is classified as an irritant to the skin and eyes and may cause respiratory irritation.[3][9]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

- 1. prepchem.com [prepchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound 97 6293-83-0 [sigmaaldrich.com]

- 4. prepchem.com [prepchem.com]

- 5. 2-Iodo-4-nitroanisole | SIELC Technologies [sielc.com]

- 6. youtube.com [youtube.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound(6293-83-0) 1H NMR spectrum [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. This compound | C6H5IN2O2 | CID 222629 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 2-Iodo-4-nitroaniline from 4-nitroaniline

An Application Note on the Synthesis of 2-Iodo-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of this compound, a key intermediate in organic synthesis, from the readily available starting material, 4-nitroaniline. Two effective methods are presented: a classical approach using iodine monochloride in acetic acid and a modern, high-yield method employing N-Iodosuccinimide (NIS). This application note includes a comparative data summary, detailed step-by-step experimental procedures, and a workflow visualization to aid in the successful execution of this synthesis.

Introduction

This compound is a valuable building block in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] Its structure, featuring an amino, a nitro, and an iodo group on a benzene ring, allows for diverse subsequent chemical transformations. The iodination of 4-nitroaniline is a regioselective electrophilic aromatic substitution, where the activating amino group directs the incoming electrophile to the ortho position. This document outlines two reliable methods for this transformation.

Reaction Scheme

Figure 1. General reaction for the iodination of 4-nitroaniline.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data and conditions for two distinct methods of synthesizing this compound.

| Parameter | Method 1: Iodine Monochloride | Method 2: N-Iodosuccinimide (NIS) |

| Iodinating Agent | Iodine monochloride (ICl) | N-Iodosuccinimide (NIS) |

| Solvent | Glacial Acetic Acid | Acetonitrile |

| Catalyst | None | Trimethylchlorosilane (TMSCl) |

| Starting Material | 4-nitroaniline (p-nitroaniline) | 4-nitroaniline |

| Reaction Time | ~2 hours | ~20 minutes[2] |

| Temperature | Cold / Room Temperature | Room Temperature[2] |

| Reported Yield | High (e.g., 41.15 g crude product from 20 g starting material)[3] | 96%[2] |

| Product Form | Long yellow needles[4] | Yellow crystals[2] |

| Melting Point (°C) | 105-109 (lit.)[1][5] | Not specified, but expected to be consistent with literature values. |

Experimental Protocols

Protocol 1: Synthesis using Iodine Monochloride

This protocol is a classical method for the direct iodination of 4-nitroaniline using a solution of iodine monochloride in acetic acid.[3][4]

Materials:

-

4-nitroaniline (p-nitroaniline)

-

Iodine monochloride (ICl)

-

Glacial acetic acid

-

Deionized water

-

Standard laboratory glassware (beaker, stirrer, filtration apparatus)

Procedure:

-

In a suitable flask, dissolve 20 g of p-nitroaniline in 50 mL of glacial acetic acid. Stir the solution until the solid is fully dissolved.[3]

-